Cas no 55950-34-0 (2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridinium chloride)
![2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridinium chloride structure](https://it.kuujia.com/scimg/cas/55950-34-0x500.png)
55950-34-0 structure
Nome del prodotto:2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridinium chloride
2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridinium chloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridinium chloride
- Sanguilutine
- 2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-5-ium,chloride
- 2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-5-ium
- C12228
- Sanguilutin
- 2,3,7,8,10-pentamethoxy-5-methyl-benzo[c]phenanthridin-5-ium
- benzo[c]phenanthridinium, 2,3,7,8,10-pentamethoxy-5-methyl-
- CHEBI:32116
- AC1L78VG
- PUG2FJP7ZU
- 2,3,7,8,10-Pentamethoxy-5-methylbenzo[c]phenanthridinium
- Q27114787
- AC1Q57Z2
- NSC613396
- KJBKHTCSMPUQCR-UHFFFAOYSA-M
- 55950-34-0
- NSC-613396
- DTXSID30326745
- SCHEMBL4257205
- Sanguilutine Chloride
-
- Inchi: InChI=1S/C23H24NO5/c1-24-12-16-21(19(27-4)11-20(28-5)23(16)29-6)14-8-7-13-9-17(25-2)18(26-3)10-15(13)22(14)24/h7-12H,1-6H3/q+1
- Chiave InChI: QXVJDCUNQFSDBQ-UHFFFAOYSA-N
- Sorrisi: C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC
Proprietà calcolate
- Massa esatta: 404.9465
- Massa monoisotopica: 394.16544787g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 547
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 50Ų
- XLogP3: 4.7
Proprietà sperimentali
- PSA: 50.03
2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridinium chloride Letteratura correlata
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
55950-34-0 (2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridinium chloride) Prodotti correlati
- 1803724-68-6(1-Bromo-3-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one)
- 2680870-48-6(1-Acetyl-4-benzylpiperidine-4-carboxylic acid)
- 1189537-71-0(N-butyl-1,2,4-triazin-3-amine)
- 1213628-49-9((1R)-1-(2,6-dichloropyridin-3-yl)ethan-1-amine)
- 517-73-7(Melicopicene)
- 899356-22-0(3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine)
- 2138817-74-8(tert-butyl (2E)-3-[3-methyl-4-(trifluoromethoxy)phenyl]prop-2-enoate)
- 1781187-10-7(2-1-(2-hydroxy-4-methoxyphenyl)cyclopropylacetic acid)
- 1251630-06-4(3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide)
- 1806343-26-9(1-Bromo-1-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
